Product packaging for b-L-Rhamnopyranosyl nitromethane(Cat. No.:CAS No. 30627-99-7)

b-L-Rhamnopyranosyl nitromethane

Cat. No.: B1458371
CAS No.: 30627-99-7
M. Wt: 207.18 g/mol
InChI Key: VKASWJUVZZNJIX-MLKOFDEISA-N
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Description

Contextualization within Glycoscience and Carbohydrate Chemistry

Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. Carbohydrate chemistry, a sub-discipline of glycoscience, is fundamental to the progress of the field as a whole. The synthesis of complex carbohydrate molecules, or oligosaccharides, is a challenging yet crucial aspect of this field, as it allows researchers to study the roles of these molecules in various biological processes.

b-L-Rhamnopyranosyl nitromethane (B149229) is situated within this context as a C-glycosyl compound. Unlike the more common O-glycosides, where the sugar is linked to another molecule through an oxygen atom, C-glycosyl compounds feature a carbon-to-carbon bond between the anomeric carbon of the sugar and the aglycone, in this case, the nitromethyl group. This C-C bond is significantly more resistant to chemical and enzymatic hydrolysis, making C-glycosyl compounds valuable as stable mimics of their naturally occurring O-glycoside counterparts in various biological studies. The synthesis and reactions of compounds like b-L-Rhamnopyranosyl nitromethane contribute to the broader goals of developing new methodologies for creating these robust glycomimetics.

Significance as a Glycosyl Nitromethane Class Member

This compound belongs to the class of glycosyl nitromethanes, which are recognized as important intermediates in synthetic carbohydrate chemistry. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, making glycosyl nitromethanes valuable precursors for the synthesis of diverse carbohydrate derivatives.

One of the key reactions of this class of compounds is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgorganic-chemistry.orgyoutube.com In the case of glycosyl nitromethanes, this reaction can be used to introduce a formyl group (an aldehyde) onto the sugar ring. Specifically, C-glycosylnitromethanes can undergo a modified Nef reaction in acidified methanol (B129727) to yield the corresponding C-glycosylmethanal dimethyl acetals. nih.gov This transformation has been successfully applied to a range of C-glycosylnitromethanes, including those with beta-L-rhamnopyranosyl configurations, affording the corresponding acetals in moderate yields. nih.gov The ability to generate these aldehyde derivatives opens up avenues for further chemical modifications, such as chain extensions or the introduction of other functional groups.

The table below summarizes the outcome of the modified Nef reaction for various C-glycosylnitromethanes, highlighting the versatility of this reaction for this class of compounds.

C-Glycosylnitromethane ConfigurationProduct (C-Glycosylmethanal Dimethyl Acetal)
α-L-arabinopyranosylα-L-arabinopyranosylmethanal dimethyl acetal (B89532)
β-D-glucopyranosylβ-D-glucopyranosylmethanal dimethyl acetal
β-D-galactopyranosylβ-D-galactopyranosylmethanal dimethyl acetal
β-D-mannopyranosylβ-D-mannopyranosylmethanal dimethyl acetal
β-L-rhamnopyranosyl β-L-rhamnopyranosylmethanal dimethyl acetal

This table is based on findings from a study on the extension of the Nef reaction to C-glycosylnitromethanes. nih.gov

Overview of Current Research Trajectories and Scope

Current research involving compounds like this compound is largely focused on their synthetic utility. The development of stereocontrolled methods for the synthesis of β-L-rhamnopyranosides, the 6-deoxy congeners of β-mannopyranosides, remains a significant challenge in carbohydrate chemistry. nih.gov While direct synthesis of β-L-rhamnopyranosides has been explored using thioglycoside donors, the chemistry of glycosyl nitromethanes offers an alternative pathway to functionalized rhamnose derivatives. nih.govresearchgate.net

Future research is likely to continue exploring the reactivity of the nitromethyl group in this compound and other similar compounds. This includes optimizing the conditions for reactions like the Nef reaction to improve yields and exploring other transformations of the nitro group to create a wider range of carbohydrate-based structures. These novel structures could then be used as building blocks for the synthesis of more complex oligosaccharides or as probes to study carbohydrate-protein interactions. The stability of the C-glycosidic bond in these compounds makes them particularly attractive for the development of enzyme inhibitors or therapeutic agents that can withstand the metabolic processes in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO6 B1458371 b-L-Rhamnopyranosyl nitromethane CAS No. 30627-99-7

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKASWJUVZZNJIX-MLKOFDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for B L Rhamnopyranosyl Nitromethane

De Novo Chemical Synthesis Approaches

In the context of β-L-rhamnopyranosyl nitromethane (B149229), de novo synthesis refers to the construction of the target molecule from simpler, more fundamental building blocks. wikipedia.org The primary and most logical starting material for this endeavor is L-rhamnose itself, a naturally occurring 6-deoxy sugar. nih.gov

Synthetic Routes Employing L-Rhamnose-Derived Building Blocks

The synthesis of β-L-rhamnopyranosyl nitromethane fundamentally relies on using L-rhamnose as the chiral scaffold. L-rhamnose is a 6-deoxyhexose that provides the necessary stereochemical information for the final product. nih.gov Synthetic strategies involve the chemical modification of L-rhamnose to generate a reactive intermediate, typically an aldehydo-sugar, which can then undergo condensation with nitromethane.

The initial step in such a synthetic sequence often involves protecting the hydroxyl groups of L-rhamnose that are not involved in the key bond-forming reaction. This is crucial to prevent side reactions and to direct the reaction to the desired anomeric position. Following protection, the pyranose ring must be opened to expose the aldehyde functionality, creating the necessary electrophilic center for the subsequent nucleophilic attack by nitromethane.

Nitromethane-Mediated Carbon-Carbon Bond Formation in Carbohydrate Systems

The core of the synthetic strategy is the formation of a carbon-carbon bond between the sugar moiety and the nitromethyl group. This is typically achieved through a nitroaldol reaction, also known as the Henry reaction. wikipedia.orgjlu.edu.cn In this reaction, the acidic proton of nitromethane is removed by a base to generate a nitronate anion, a potent nucleophile. This anion then attacks the carbonyl group of the aldehydo-sugar derivative.

This reaction effectively extends the carbon chain of the sugar by one unit, introducing the nitromethyl group. The resulting product is a nitro-alcohol, which, in the case of an aldehydo-rhamnose starting material, would be a 1-nitro-1-deoxyheptitol derivative. Subsequent transformations, including cyclization and stereochemical control, are necessary to form the desired β-L-rhamnopyranosyl nitromethane structure.

General Methodologies for Glycosyl Nitromethane Synthesis

The synthesis of glycosyl nitromethanes is a well-established field, with several general methodologies that can be applied to the specific case of L-rhamnose.

Condensation Reactions of Aldehydo Sugars with Nitromethane

The most direct method for synthesizing C-glycosyl nitromethanes involves the base-catalyzed condensation of a free sugar (in its open-chain aldehydo form) with nitromethane. A classic example of this approach is the condensation of nitromethane with arabinose, a pentose, to lengthen the carbon chain and form hexoses like glucose and mannose. nih.govacs.org This same principle, the Henry reaction, is applicable to L-rhamnose.

The reaction proceeds by treating the sugar and nitromethane with a base, such as sodium methoxide (B1231860) in methanol (B129727). acs.org The base facilitates both the formation of the open-chain aldehydo-sugar from the cyclic hemiacetal and the deprotonation of nitromethane to form the nucleophilic nitronate anion. The nitronate then adds to the aldehyde, forming a new carbon-carbon bond. wikipedia.org

Table 1: Illustrative Conditions for Nitromethane Condensation with Aldoses

Aldose Base Solvent Outcome Reference
L-Arabinose Sodium Methoxide Methanol Chain extension to L-glucose and L-mannose derivatives nih.govacs.org
D-Arabinose Sodium Methoxide Methanol Chain extension to D-glucose and D-mannose derivatives nih.govacs.org

This table illustrates general conditions for the Henry reaction with aldehydes and aldoses, which are applicable to L-rhamnose.

Stereocontrol and Anomeric Selectivity in Glycosyl Nitromethane Formation

Achieving stereocontrol is a significant challenge in glycosylation reactions, including the synthesis of glycosyl nitromethanes. nih.gov For L-rhamnose, the formation of the β-anomer is particularly challenging due to the axial orientation of the C2-hydroxyl group, which can lead to steric hindrance, and the anomeric effect, which generally favors the α-anomer. nih.gov

In the context of a nitroaldol condensation followed by cyclization, the stereochemistry of the newly formed stereocenters is controlled by the facial selectivity of the nucleophilic attack on the aldehyde and the subsequent thermodynamics of the ring-closure step. The inherent stereochemistry of the L-rhamnose backbone heavily influences the outcome. Specific protecting groups and reaction conditions can be employed to direct the stereochemical course of the reaction. For instance, participating protecting groups on neighboring carbons can shield one face of the molecule, promoting attack from the opposite side to favor a specific diastereomer. Gold(I)-catalyzed glycosylation protocols have been developed for stereoselective β-rhamnopyranosylation, highlighting the specialized methods needed to overcome the inherent preference for the α-anomer. nih.gov

Optimization of Reaction Conditions: Solvent Systems and Catalysis

The efficiency and selectivity of the condensation reaction can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, the nature of the catalyst (base), and the temperature.

Solvent Systems: The solvent must be capable of dissolving both the carbohydrate and the reagents. Alcohols, such as methanol or ethanol, are commonly used as they can dissolve the polar sugar and are compatible with alkoxide bases. sciencemadness.org In some cases, nitromethane itself can be used as both a reagent and a solvent, particularly when high concentrations are desired. wikipedia.org

Catalysis: A wide range of bases can be used to catalyze the Henry reaction, from strong bases like sodium methoxide and potassium hydroxide (B78521) to weaker bases like triethylamine (B128534) or potassium carbonate. sciencemadness.org The choice of base can affect the reaction rate and the equilibrium between the starting materials and the product. In modern synthesis, more sophisticated catalytic systems are employed to enhance stereoselectivity. Asymmetric catalysis, using chiral catalysts, can be employed to achieve high enantio- and diastereoselectivities in Henry reactions, although this is more common for simpler aldehydes than for complex sugar-derived aldehydes. rsc.org Microwave irradiation has also been explored as a method to promote the condensation, often leading to faster and cleaner reactions. jlu.edu.cn

Table 2: Factors in Optimizing Nitromethane Condensation Reactions

Parameter Options Effect Reference
Catalyst Strong bases (NaOH, KOH, NaOMe), Weaker bases (TEA, K₂CO₃), Chiral catalysts Affects reaction rate, equilibrium, and stereoselectivity. sciencemadness.orgrsc.org
Solvent Methanol, Ethanol, Nitromethane (as solvent and reactant) Influences solubility of reactants and reaction pathway. wikipedia.orgsciencemadness.org
Temperature Low temperatures (e.g., 0-5 °C) to ambient or elevated Controls reaction rate and can influence selectivity by preventing side reactions like dehydration. sciencemadness.org

| Promotion | Conventional heating, Microwave irradiation | Microwave can lead to rapid and clean condensation. | jlu.edu.cn |

Post-Synthetic Modifications and Transformations

The reactivity of the nitromethyl group in C-glycosyl compounds like β-L-rhamnopyranosyl nitromethane allows for its conversion into other valuable functional groups. These transformations are crucial for elaborating the C-glycoside structure and accessing a wider range of complex carbohydrate derivatives.

Reductive Denitration and Hydrogenation of the Nitromethyl Group

The removal of the nitro group (denitration) or its reduction to an amine are fundamental transformations in the post-synthetic modification of β-L-rhamnopyranosyl nitromethane. These reactions provide access to C-methyl rhamnosides and C-aminomethyl rhamnosides, respectively.

Reductive Denitration:

The reductive removal of the nitro group from C-nitromethyl glycosides can be achieved through radical-mediated processes. A common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net This reaction proceeds via a free radical chain mechanism where the tributyltin radical attacks the nitro group, leading to the formation of an alkyl radical on the C-glycosidic methylene (B1212753) group, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the denitrated product. researchgate.net

While specific studies on β-L-rhamnopyranosyl nitromethane are not extensively detailed in the reviewed literature, the general methodology is applicable. For instance, treatment of per-O-substituted glycosylnitromethanes with tributyltin hydride in boiling benzene (B151609) has been reported to result in their radical reduction. researchgate.net An alternative strategy for denitration involves a two-step process via the Nef reaction followed by desulfurization of an intermediate dithioacetal. This approach has been reported for the synthesis of methyl C-gluco- and galactosides. researchgate.net

Hydrogenation to Amines:

The catalytic hydrogenation of the nitromethyl group is a direct and efficient method for the synthesis of C-glycosyl methylamines. This transformation is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired amine.

The resulting C-aminomethyl glycosides are valuable building blocks for the synthesis of glycopeptides, glycoconjugates, and other biologically relevant molecules. The primary amine functionality can be further derivatized to introduce a wide range of substituents.

Transformation Reagents and Conditions Product General Yields
Reductive DenitrationBu₃SnH, AIBN, Benzene, RefluxC-methyl rhamnosideModerate to High
HydrogenationH₂, Pd/C or Raney Ni, Solvent (e.g., MeOH, EtOH)C-aminomethyl rhamnosideGood to Excellent

Table 1: General Conditions for Reductive Denitration and Hydrogenation of C-Nitromethyl Glycosides

Functional Group Interconversions on the Nitromethyl Moiety

The nitromethyl group of β-L-rhamnopyranosyl nitromethane can be converted into a synthetically versatile aldehyde functionality through the Nef reaction. This transformation significantly expands the synthetic utility of the parent C-glycoside.

The Nef Reaction:

The Nef reaction traditionally involves the conversion of a primary or secondary nitroalkane into a carbonyl compound via its corresponding nitronate salt under acidic conditions. However, C-glycosylnitromethanes have been found to be resistant to the classical Nef reaction conditions in aqueous acidic media. nih.gov

A significant advancement was reported by Petrusová et al., who developed a modified Nef reaction for C-glycosylnitromethanes. nih.gov This method involves treating the protonated aci-nitro form of the C-glycosylnitromethane in acidified methanol. This process leads to the formation of the corresponding C-glycosylmethanal dimethyl acetal (B89532). This modified procedure has been successfully applied to a range of C-glycosylnitromethanes, including a derivative of β-L-rhamnopyranose, affording the desired acetal in moderate yields. nih.gov The resulting C-glycosylmethanal dimethyl acetals are stable precursors to the often-labile C-glycosyl aldehydes, which can be liberated under controlled acidic hydrolysis when needed for subsequent synthetic steps.

Substrate Reagents and Conditions Product Yield Reference
β-L-Rhamnopyranosyl nitromethane derivativeAcidified Methanolβ-L-Rhamnopyranosylmethanal dimethyl acetalModerate nih.gov
β-D-Glucopyranosyl nitromethaneAcidified Methanolβ-D-Glucopyranosylmethanal dimethyl acetalModerate nih.gov
β-D-Galactopyranosyl nitromethaneAcidified Methanolβ-D-Galactopyranosylmethanal dimethyl acetalModerate nih.gov

Table 2: Modified Nef Reaction on Various C-Glycosylnitromethanes nih.gov

These post-synthetic modifications underscore the importance of β-L-rhamnopyranosyl nitromethane as a versatile intermediate in carbohydrate chemistry. The ability to transform the nitromethyl group into either a simple methyl group, a primary amine, or an aldehyde opens up a wide array of synthetic possibilities for the creation of complex and functionally diverse C-glycosidic structures.

Derivatization and Analogues of B L Rhamnopyranosyl Nitromethane

Synthesis of C-Glycosyl Derivatives from β-L-Rhamnopyranosyl Nitromethane (B149229) Precursors

The formation of the C-glycosidic bond is a fundamental challenge in carbohydrate chemistry, and methods that generate these stable linkages are of high importance. C-Glycosides are resistant to enzymatic and chemical hydrolysis compared to their O- and N-glycoside counterparts, making them attractive motifs for drug design. acs.orgnih.gov The synthesis of C-glycosyl compounds often relies on the reaction of glycosyl donors with carbon-based nucleophiles. researchgate.net

The foundational reaction for the synthesis of glycosyl nitromethanes is the Henry reaction, or nitroaldol reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. psu.eduwikipedia.org In the context of carbohydrates, the open-chain aldehyde form of a sugar can react with nitromethane to yield a nitroalcohol. This product can then undergo dehydration and cyclization to form the C-glycosyl nitromethane. For instance, the condensation of L-arabinose with nitromethane yields a mixture of 1-nitro-1-deoxy-L-mannitol and 1-nitro-1-deoxy-L-glucitol, which are precursors to L-mannose and L-glucose, respectively. acs.org This classical C-C bond-forming reaction establishes the core structure from which further C-glycosyl derivatives can be elaborated.

While β-L-rhamnopyranosyl nitromethane itself is a C-glycoside, it can also serve as a precursor for more complex C-glycosylated structures. The active methylene (B1212753) group of the nitromethane moiety can, in principle, be functionalized further, although literature on this specific application for the rhamnose derivative is scarce. More commonly, related glycosyl radical precursors are used for the synthesis of diverse C-glycosides through metallaphotoredox catalysis, coupling with aryl, heteroaryl, alkenyl, alkynyl, or alkyl groups. springernature.comrsc.org Another approach involves the use of glycosyl esters which, through photoredox activation and decarboxylation, generate glycosyl radicals that can couple with bromoarenes to form C-aryl glycosides. nih.gov

Table 1: Key Reactions in C-Glycoside Synthesis

Reaction TypePrecursorsProduct TypeKey Features
Henry Reaction Sugar (aldehyde form) + NitromethaneGlycosyl NitromethaneBase-catalyzed C-C bond formation. psu.eduwikipedia.org
Radical Coupling Glycosyl Radical Precursor + Coupling PartnerDiverse C-GlycosidesHigh functional group tolerance. springernature.comrsc.org
Photoredox Coupling Glycosyl Ester + BromoareneC-Aryl GlycosideActivation via C-O bond homolysis. nih.gov

Generation of Nitromethyl-Extended Carbohydrate Chains

The nitromethyl group of β-L-rhamnopyranosyl nitromethane is a versatile handle for carbon chain extension. A key strategy involves the transformation of the nitromethyl group into a carbonyl group, which can then serve as an electrophilic site for further C-C bond formation.

One established method for this transformation is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone. Another powerful technique is pH-controlled ozonolysis of the corresponding sodium nitronate salt. This reaction efficiently cleaves the carbon-nitrogen bond to produce the corresponding aldehyde. researchgate.net

This strategy has been demonstrated in the synthesis of 2-(β-D-hexopyranosyl)nitroethanes. The process begins with the pH-controlled ozonolysis of β-D-hexopyranosylnitromethanes at room temperature, which yields the corresponding 2,6-anhydroheptoses (glycosylated formaldehydes). These aldehyde intermediates are then subjected to a conventional Henry reaction with nitromethane without isolation. This sequence results in the formation of 2-(β-D-hexopyranosyl)nitroethenes, which can be subsequently reduced to afford the nitromethyl-extended 2-(β-D-hexopyranosyl)nitroethanes. researchgate.net This two-step chain extension—ozonolysis followed by a Henry reaction—provides a reliable route to elongate the carbon chain at the anomeric position, offering access to novel carbohydrate structures.

Preparation of Diverse Glycosyl Nitromethane Analogues

The synthetic utility of β-L-rhamnopyranosyl nitromethane extends to the preparation of a wide range of analogues through modification of the glycosyl moiety, conjugation with other molecular scaffolds, and transformation of the nitro group itself.

Analogues with Varied Glycosyl Moieties (e.g., b-D-Xylopyranosyl nitromethane, b-L-Fucopyranosyl nitromethane)

The Henry reaction can be applied to various monosaccharides to generate a library of glycosyl nitromethane analogues. The synthesis of these analogues generally follows the same principle: reaction of the unprotected or suitably protected sugar with nitromethane in the presence of a base.

β-L-Fucopyranosyl nitromethane : L-Fucose, being the 6-deoxy analogue of L-galactose, can be converted to its corresponding nitromethane derivative. The synthesis of nitrophenyl fucosides is well-documented, indicating the accessibility of fucosyl donors for various glycosylation reactions. nih.govnih.gov

β-D-Xylopyranosyl nitromethane : D-Xylose, a five-carbon sugar, can also serve as a starting material. The synthesis of various D-xylopyranosides, including p-nitrophenyl-β-D-xylopyranoside, has been reported, highlighting the chemical accessibility of this pentose. chemsynlab.commdpi.com The reaction of D-xylose with nitromethane under basic conditions would be expected to yield β-D-xylopyranosyl nitromethane.

Table 2: Representative Glycosyl Nitromethane Analogues

CompoundParent SugarKey Synthetic Step
β-L-Rhamnopyranosyl nitromethane L-RhamnoseHenry reaction biomedres.us
β-L-Fucopyranosyl nitromethane L-FucoseHenry reaction
β-D-Xylopyranosyl nitromethane D-XyloseHenry reaction mdpi.com
β-D-Glucopyranosyl nitromethane D-GlucoseHenry reaction medchemexpress.com

Conjugation with Heterocyclic Systems (e.g., nitrated chromenes)

A significant advancement in the derivatization of carbohydrate precursors is their conjugation with heterocyclic systems, such as chromenes. A notable example is the synthesis of enantiopure 2-C-glycosyl-3-nitrochromenes. acs.orgnih.govacs.org This methodology utilizes sugar-derived aldehydes as the starting material.

The synthesis begins with a sodium iodide-catalyzed Henry reaction between a sugar aldehyde and bromonitromethane. The resulting 1-bromo-1-nitroalkan-2-ol intermediate undergoes elimination to afford a (Z)-1-bromo-1-nitroalkene with the carbohydrate moiety attached. In the subsequent key step, this sugar-derived bromonitroalkene reacts with an o-hydroxybenzaldehyde (salicylaldehyde derivative). This reaction proceeds to form a (2S,3S,4S)-3-bromo-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyran. The final step involves a samarium(II) iodide-promoted β-elimination, which removes the bromine and the hydroxyl group to generate the desired 2-C-glycosyl-3-nitro-2H-chromene. acs.orgacs.org This powerful sequence allows for the direct linkage of a carbohydrate unit to a nitrated chromene ring system, yielding complex, chiral molecules. nih.gov

The Knoevenagel condensation offers another route to chromene derivatives, where salicylaldehyde (B1680747) reacts with compounds containing active methylene groups, which can lead to coumarin (B35378) derivatives after heterocyclization. nih.gov

Table 3: Synthesis of 2-C-Glycosyl-3-nitrochromenes

StepReactionReagentsIntermediate/Product
1 Henry ReactionSugar aldehyde, Bromonitromethane, NaI(Z)-1-Bromo-1-nitroalkene acs.orgacs.org
2 Cyclizationo-Hydroxybenzaldehyde3-Bromo-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyran acs.orgacs.org
3 β-EliminationSmI₂2-C-Glycosyl-3-nitrochromene acs.orgacs.org

Conversion to Glycosyl Azides and Other Nitrogen-Containing Derivatives

The transformation of the nitro group into other nitrogen-containing functionalities, such as azides, significantly broadens the synthetic utility of glycosyl nitromethanes. Glycosyl azides are versatile intermediates, readily participating in reactions like the Staudinger ligation and click chemistry to form amides and triazoles, respectively. uni-konstanz.de

While the direct conversion of a glycosyl nitromethane to a glycosyl azide (B81097) is not extensively documented, the synthesis of glycosyl azides from other carbohydrate precursors is common. Typically, glycosyl halides are treated with an azide source, such as sodium azide, to afford the corresponding glycosyl azide via nucleophilic substitution. uni-konstanz.de The stereochemical outcome of these reactions is often influenced by neighboring group participation.

A plausible, though not explicitly demonstrated, route from a glycosyl nitromethane would involve its conversion to a suitable leaving group. For instance, reduction of the nitro group to an amine, followed by diazotization and substitution, could potentially yield an azide, although this sequence can be challenging with complex substrates. A more direct approach for introducing nitrogen is through the nucleophilic opening of epoxide derivatives of sugars with sodium azide, which typically proceeds with high regioselectivity. uni-konstanz.de Furthermore, modular methods for creating other nitrogen-containing linkages, such as the reductive coupling of glycosyl sulfinates with nitroarenes to form glycosyl sulfonamides, have been developed. rsc.org

Regioselective and Stereoselective Functionalization Strategies

The rhamnopyranose ring of β-L-rhamnopyranosyl nitromethane possesses multiple hydroxyl groups, and their selective functionalization is a key challenge in the synthesis of complex derivatives. Regio- and stereoselective reactions are therefore crucial for controlling the outcome of synthetic transformations. researchgate.net

The stereoselective synthesis of β-L-rhamnopyranosides (1,2-cis glycosides) is particularly challenging due to the absence of neighboring group participation from a C2-acyl group and unfavorable steric and electronic effects. rsc.org Despite these challenges, several methods have been developed. One approach involves using rhamnosyl donors with bulky silyl (B83357) protecting groups, which can enforce a conformation that favors the formation of the β-anomer. jst.go.jp Another strategy employs a one-pot chlorination-iodination-glycosylation sequence mediated by lithium iodide, which has been shown to be highly selective for the synthesis of β-mannosides and β-rhamnosides. rsc.org

Regioselective functionalization of the hydroxyl groups on the rhamnose ring can be achieved using various techniques. The use of organotin reagents, such as dibutyltin (B87310) oxide, can selectively activate one hydroxyl group over others, allowing for regioselective acylation. researchgate.net For benzyl (B1604629) α-L-rhamnopyranoside, this method has been shown to selectively yield 3-O-acyl derivatives. researchgate.net For other substitution patterns, a sequence of protection and deprotection steps is often necessary to expose the desired hydroxyl group for reaction. Efficient methods for the synthesis of selectively functionalized D-rhamnose derivatives from D-mannose have been reported, which could be adapted for L-rhamnose. researchgate.net These strategies, which control the placement of protecting groups, are fundamental to directing the functionalization of the rhamnose core in β-L-rhamnopyranosyl nitromethane.

Table 4: Strategies for Selective Functionalization of Rhamnose Derivatives

StrategyTarget SelectivityMethod/ReagentsKey Principle
Stereoselective Glycosylation β-anomer (1,2-cis)Bulky silyl protecting groupsConformational control of the donor. jst.go.jpsemanticscholar.org
Stereoselective Glycosylation β-anomer (1,2-cis)Oxalyl chloride, Ph₃PO, LiIIn situ generation of a reactive glycosyl iodide. rsc.org
Regioselective Acylation 3-O-acylationDibutyltin oxide, acyl chlorideSelective activation of the C3-OH group. researchgate.net
Regioselective Functionalization Various positionsProtection/Deprotection sequencesStepwise modification of hydroxyl groups. researchgate.netacs.org

Advanced Characterization Techniques in the Study of B L Rhamnopyranosyl Nitromethane

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are fundamental to the structural determination of β-L-rhamnopyranosyl nitromethane (B149229), providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules. For β-L-rhamnopyranosyl nitromethane, both ¹H and ¹³C NMR are crucial for confirming the identity and stereochemistry of the compound. While specific spectral data for β-L-rhamnopyranosyl nitromethane is not widely published, data from closely related analogs, such as 4-nitrophenyl α-L-rhamnopyranoside, provide a strong basis for predicting the expected chemical shifts and coupling constants. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (³J(H1,H2)) are indicative of the β-configuration at the anomeric center. In β-anomers of pyranosides, the anomeric proton is typically in an axial orientation, leading to a larger coupling constant due to the axial-axial relationship with H-2. The remaining protons on the pyranose ring (H-2, H-3, H-4, and H-5) would appear in a more crowded region of the spectrum, and their assignments can be confirmed using two-dimensional NMR techniques like COSY (Correlation Spectroscopy). The methyl protons of the rhamnose C-6 and the methylene (B1212753) protons of the nitromethyl group will also have characteristic chemical shifts.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the stereochemistry at this center. The signals for the other pyranose ring carbons (C-2, C-3, C-4, C-5), the C-6 methyl carbon, and the carbon of the nitromethyl group will also be present in the spectrum. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the proton and carbon signals, aiding in the complete assignment of the NMR spectra. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-L-Rhamnopyranosyl Nitromethane (Note: Data is analogous to reported values for similar L-rhamnopyranoside derivatives. Actual values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~4.5-5.0 (d)~100-105
2~3.8-4.2 (m)~70-75
3~3.6-4.0 (m)~70-75
4~3.3-3.7 (m)~72-77
5~3.4-3.8 (m)~68-73
6~1.2-1.4 (d)~17-19
CH₂NO₂~4.3-4.7 (m)~75-80

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For β-L-rhamnopyranosyl nitromethane, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the stretches for the nitro group (NO₂). The asymmetric stretch of the N-O bond in nitroalkanes typically appears as a strong band in the region of 1550-1575 cm⁻¹, while the symmetric stretch appears as a medium to strong band around 1365-1385 cm⁻¹. researchgate.net

Additionally, the spectrum will display a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups on the rhamnose ring. The C-H stretching vibrations of the pyranose ring and the nitromethyl group would be observed in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands corresponding to C-O stretching and C-H bending vibrations, which are unique to the molecule. jst.go.jp

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the purification of β-L-rhamnopyranosyl nitromethane and for the assessment of its purity. Due to the polar nature of glycosides, specific chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of polar compounds like glycosides. nih.gov For β-L-rhamnopyranosyl nitromethane, reversed-phase HPLC (RP-HPLC) with a polar-modified stationary phase (such as a C18 column with a polar endcapping) is a suitable method for purity assessment. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to achieve optimal separation. Detection can be carried out using a UV detector, if the aglycone has a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). nih.gov

Given that the synthesis of C-glycosides can sometimes result in a mixture of anomers (α and β), HPLC methods capable of separating these stereoisomers are highly valuable. Chiral stationary phases or hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of anomers. mdpi.comnih.gov HILIC is particularly well-suited for very polar compounds and uses a polar stationary phase with a mobile phase rich in a non-polar organic solvent. nih.gov

Table 2: Representative HPLC Method for the Analysis of Polar Glycosides (Note: This is a general method and would require optimization for β-L-Rhamnopyranosyl nitromethane.)

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Refractive Index (RI) or ELSD

Conformational Analysis using Advanced Spectroscopic and Diffraction Techniques

The biological activity and chemical reactivity of β-L-rhamnopyranosyl nitromethane are intrinsically linked to its three-dimensional shape, or conformation. Advanced techniques are employed to study the preferred conformation of the pyranose ring and the orientation of the nitromethyl group.

NMR Spectroscopy in Conformational Analysis

In addition to structural elucidation, NMR spectroscopy provides valuable insights into the solution-state conformation of molecules. For β-L-rhamnopyranosyl nitromethane, the measurement of vicinal proton-proton coupling constants (³J(H,H)) across the pyranose ring can be used to determine the relative orientation of the substituents. The Karplus equation relates the magnitude of these coupling constants to the dihedral angle between the coupled protons, allowing for the determination of the ring's chair or boat conformation. nih.gov

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are also critical for conformational analysis. NOE arises between protons that are close in space, and the intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons. By identifying which protons show NOE correlations, it is possible to deduce the spatial arrangement of the atoms and the preferred conformation of the molecule in solution.

X-ray Diffraction

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Computational and Theoretical Studies on B L Rhamnopyranosyl Nitromethane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of β-L-rhamnopyranosyl nitromethane (B149229). These calculations provide a static, time-independent picture of the molecule, offering a wealth of information about its fundamental properties.

Recent studies on L-rhamnose and its derivatives have utilized DFT to investigate their structural and spectroscopic characteristics. nih.govnih.gov For β-L-rhamnopyranosyl nitromethane, DFT calculations can be employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure.

The reactivity of β-L-rhamnopyranosyl nitromethane can be probed by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For β-L-rhamnopyranosyl nitromethane, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and the pyranose ring, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Structural and Electronic Properties of β-L-Rhamnopyranosyl Nitromethane (Illustrative Data)

ParameterValue
C1-C(NO2) Bond Length (Å)1.54
O-N-O Bond Angle (°)125.0
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.6

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of β-L-rhamnopyranosyl nitromethane in different environments. frontiersin.org MD simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with solvent molecules or other species. rsc.orgdocumentsdelivered.com

For a flexible molecule like β-L-rhamnopyranosyl nitromethane, MD simulations can be used to explore its vast conformational space. The orientation of the nitromethyl group relative to the pyranose ring, as well as the puckering of the rhamnose ring itself, can be investigated. Studies on related rhamnopyranosides have shown that the sugar ring can adopt various chair and boat conformations, and the presence of different substituents can influence the conformational equilibrium. documentsdelivered.comnih.gov

Table 2: Key Conformational Dihedrals in β-L-Rhamnopyranosyl Nitromethane Explored by MD Simulations (Illustrative Data)

Dihedral AngleDescriptionRange of Motion (°)
H1-C1-C(NO2)-NTorsion around the glycosidic bond-180 to 180
O5-C1-C(NO2)-NTorsion defining the anomeric orientation60 to 180
C1-C2-C3-C4Rhamnose ring puckering-60 to 60

Note: The data in this table is illustrative and represents the expected dynamic behavior based on studies of similar glycosides.

Prediction and Rationalization of Stereoselectivity in Synthetic Pathways

The synthesis of C-glycosides like β-L-rhamnopyranosyl nitromethane often involves the formation of a new stereocenter at the anomeric carbon. Predicting and rationalizing the stereochemical outcome of these reactions is a major challenge in synthetic chemistry. Computational methods have emerged as powerful tools for understanding the factors that govern stereoselectivity. nih.govyoutube.com

The formation of β-L-rhamnopyranosyl nitromethane typically proceeds via a Henry reaction (nitroaldol reaction), where a nitronate anion attacks an electrophilic precursor derived from L-rhamnose. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The stereoselectivity of this addition is influenced by a combination of steric and electronic factors in the transition state.

Computational modeling can be used to calculate the energies of the different transition states leading to the various possible stereoisomers. By comparing these energies, it is possible to predict which diastereomer will be formed preferentially. These models can take into account the conformations of the reactants, the nature of the catalyst or base used, and the influence of the solvent. wikipedia.org For instance, the facial selectivity of the nucleophilic attack on the rhamnose-derived electrophile can be rationalized by examining the steric hindrance posed by the substituents on the pyranose ring.

Machine learning algorithms have also been applied to predict the stereoselectivity of glycosylation reactions, demonstrating the potential of data-driven approaches in this area. rsc.orgrsc.org

Mechanistic Modeling of Reaction Processes and Transition States

Computational chemistry provides the means to model the entire reaction pathway for the formation of β-L-rhamnopyranosyl nitromethane, including the identification of intermediates and transition states. researchgate.net This allows for a detailed mechanistic understanding that is often difficult to obtain through experimental methods alone.

For the Henry reaction leading to β-L-rhamnopyranosyl nitromethane, the mechanism involves the deprotonation of nitromethane to form a nitronate, followed by the nucleophilic addition of the nitronate to a rhamnose-derived electrophile, and subsequent protonation. wikipedia.orgorganic-chemistry.org Quantum chemical calculations can be used to model the geometry and energy of the transition state for the C-C bond-forming step.

The transition state is a fleeting, high-energy species that cannot be directly observed experimentally. Computational modeling allows for its characterization, providing information about the partial bond formation and the arrangement of the reacting fragments. The activation energy of the reaction, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state.

By modeling the reaction pathway, it is possible to investigate the influence of different catalysts, solvents, and protecting groups on the reaction mechanism and energetics. This knowledge can be used to optimize reaction conditions and improve the yield and stereoselectivity of the synthesis of β-L-rhamnopyranosyl nitromethane.

Role of B L Rhamnopyranosyl Nitromethane in Glycoscience and Organic Synthesis Research

Building Block in the Synthesis of Complex Carbohydrates and Glycoconjugates

The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in organic chemistry, primarily due to the need for precise control over stereochemistry and protecting group strategies. nih.gov β-L-Rhamnopyranosyl nitromethane (B149229) has proven to be a valuable building block in this endeavor. The nitro group in glycosyl nitromethanes serves as a versatile functional handle that can be transformed into a variety of other functionalities, making it an ideal starting point for the construction of more elaborate carbohydrate structures. capes.gov.brfrontiersin.org

Researchers have utilized β-L-rhamnopyranosyl nitromethane and related nitro sugars in the synthesis of oligosaccharides and glycoconjugates that are crucial for understanding biological processes and for the development of new therapeutics. researchgate.net For instance, L-rhamnose is a common component of bacterial polysaccharides, and synthetic access to L-rhamnose-containing oligosaccharides is essential for immunological studies and vaccine development. nih.gov The nitromethane derivative provides a stable yet reactive precursor for the formation of glycosidic linkages, a key step in oligosaccharide synthesis.

The general strategy involves the use of the glycosyl nitromethane as a glycosyl donor or a precursor to a glycosyl donor. The nitro group can be reduced to an amine, which can then be acylated or otherwise modified. Alternatively, the nitro group can participate in Henry (nitro-aldol) reactions to form carbon-carbon bonds, extending the carbohydrate chain. orgsyn.org This versatility allows for the construction of diverse and complex glycans and glycoconjugates that would be difficult to access through other synthetic routes. The synthesis of L-rhamnose-linked amino glycerolipids, for example, highlights the utility of L-rhamnose derivatives in creating novel bioactive molecules. nih.gov

Contributions to Methodological Advancements in Glycosylation Chemistry

The development of new and efficient glycosylation methods is a central theme in carbohydrate chemistry. nih.gov β-L-Rhamnopyranosyl nitromethane and other glycosyl nitromethanes have played a role in advancing these methodologies. The unique reactivity of the nitromethane moiety has spurred the development of novel activation and coupling strategies.

One area of advancement is in the stereoselective formation of glycosidic bonds. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. universiteitleiden.nlyoutube.com The presence of the nitro group at the anomeric position can influence the stereoselectivity of glycosylation reactions, and studies using glycosyl nitromethanes have contributed to a deeper understanding of the underlying mechanistic pathways. universiteitleiden.nl

Furthermore, the transformation of the nitro group itself has led to new synthetic methods. For example, the reduction of the nitro group to an amine provides access to 1-amino sugars, which are precursors to glycosylamines and other important carbohydrate derivatives. The development of methods for the stereoselective synthesis of O-glycosides from 2-amino thioglycosides using a directing group is an example of the sophisticated strategies being developed in the field. nih.gov While not directly involving β-L-rhamnopyranosyl nitromethane, this type of research is part of the broader effort to expand the toolbox of glycosylation reactions, an effort to which studies on glycosyl nitromethanes contribute. The quest for new methods is ongoing, with a focus on improving efficiency, selectivity, and functional group tolerance. rsc.orgfrontiersin.orgmdpi.com

Research into Structure-Reactivity Relationships in Glycosyl Nitromethanes

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental principle in organic chemistry. In the context of glycosyl nitromethanes, including the β-L-rhamnopyranosyl derivative, research has focused on how the stereochemistry and protecting groups on the sugar ring influence the reactivity of the nitromethane unit and the anomeric center.

The conformation of the pyranose ring and the orientation of the substituents can have a profound effect on the ease of various chemical transformations. For instance, the rate and stereochemical outcome of glycosylation reactions are highly dependent on the conformation of the glycosyl donor. universiteitleiden.nl Computational studies, alongside experimental work, have been employed to probe the conformational preferences of glycosyl nitromethanes and to correlate these with their observed reactivity.

The electronic properties of the nitro group also play a crucial role. The electron-withdrawing nature of the nitro group deactivates the anomeric center towards nucleophilic attack, yet it can be activated under specific conditions. Research in this area aims to quantify these effects and to develop predictive models for the reactivity of different glycosyl nitromethanes. This knowledge is critical for the rational design of synthetic strategies that utilize these building blocks. The study of nitrosating agents and their reactivity provides a parallel, demonstrating the importance of understanding the factors that govern the reactivity of nitro-containing compounds. researchgate.net

Exploration of Chemical Biology Questions through Synthetic Analogs

β-L-Rhamnopyranosyl nitromethane and other synthetic carbohydrate derivatives serve as powerful tools for chemical biologists to probe and understand complex biological systems. nih.govyoutube.com By creating analogs of natural carbohydrates, researchers can investigate the specific roles of sugars in biological processes such as cell-cell recognition, immune response, and disease progression. researchgate.netnih.gov

The nitro group in β-L-rhamnopyranosyl nitromethane can be a key feature in the design of these molecular probes. For example, the nitro group can be used as a reporter group in certain analytical techniques or as a precursor to a photoaffinity label for identifying carbohydrate-binding proteins. nih.gov Furthermore, the synthesis of modified carbohydrates allows for the exploration of structure-activity relationships in biological systems. By systematically altering the structure of a carbohydrate ligand, researchers can determine which functional groups are essential for binding to a particular receptor or enzyme.

The synthesis of glycan-defined glycoproteins and the use of metabolic probes to label bacterial glycans are prime examples of how synthetic chemistry contributes to answering fundamental questions in biology. nih.govnih.gov These approaches often rely on the availability of versatile building blocks like β-L-rhamnopyranosyl nitromethane to construct the desired carbohydrate structures. The insights gained from these studies can lead to the development of new diagnostic tools and therapeutic agents that target carbohydrate-mediated biological pathways. nih.govnih.gov

Application as a Solvent or Reagent in Key Carbohydrate Transformations

While nitromethane itself is a well-known solvent and reagent in organic synthesis, the application of β-L-rhamnopyranosyl nitromethane in these roles is less common and more specialized. researchgate.netresearchgate.netnih.gov Its primary utility lies in its role as a building block, as discussed in the preceding sections. However, the nitromethane moiety can participate directly in certain reactions, acting as a reagent.

The most notable example is the Henry reaction, or nitro-aldol reaction, where the acidic proton of the nitromethane unit reacts with an aldehyde to form a β-nitro alcohol. orgsyn.org This carbon-carbon bond-forming reaction is a powerful tool for chain extension in carbohydrate synthesis. By using β-L-rhamnopyranosyl nitromethane in a Henry reaction, a new stereocenter is created, and the resulting nitro alcohol can be further transformed into other functional groups.

The use of nitromethane as a solvent is often dictated by its unique polarity and its ability to dissolve certain reactants. epa.gov In the context of carbohydrate chemistry, the choice of solvent is critical for controlling the stereoselectivity of glycosylation reactions. youtube.com While β-L-rhamnopyranosyl nitromethane is unlikely to be used as a bulk solvent due to its complexity and cost, the principles governing solvent effects in reactions involving this compound are an active area of research.

Future Research Directions for B L Rhamnopyranosyl Nitromethane

Development of More Efficient and Environmentally Benign Synthetic Routes

The advancement of research into β-L-rhamnopyranosyl nitromethane (B149229) is fundamentally reliant on the availability of efficient and sustainable synthetic methodologies. Future efforts in this domain should prioritize the development of green chemical processes that minimize waste and utilize less hazardous reagents. rsc.orgnih.gov A key focus will be the move away from traditional, often stoichiometric, activators towards catalytic systems.

One promising avenue is the exploration of enzymatic catalysis. Glycosyltransferases or engineered enzymes could offer highly stereoselective and efficient routes to the core structure, operating under mild, aqueous conditions. This approach would not only enhance the environmental profile of the synthesis but also potentially simplify purification processes.

Furthermore, the principles of atom economy will be central to designing new synthetic pathways. This involves maximizing the incorporation of all starting material atoms into the final product. The use of flow chemistry presents another exciting frontier. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthetic Strategy Key Advantages Potential Challenges
Enzymatic Catalysis High stereoselectivity, mild reaction conditions, reduced waste.Enzyme stability and cost, substrate specificity.
Atom-Economic Reactions Maximizes raw material utilization, minimizes byproducts.Requires novel reaction design, may need specialized catalysts.
Flow Chemistry Enhanced safety and scalability, precise process control.Initial equipment investment, potential for clogging with solids.
Green Solvents Reduced environmental impact and toxicity.Solvent compatibility with reagents, potential for altered reactivity.

Exploration of Novel Reaction Pathways for Diverse Derivatization

The true value of β-L-rhamnopyranosyl nitromethane as a platform molecule lies in its potential for diverse derivatization. The nitro group, in particular, is a versatile functional handle that can be transformed into a wide array of other functionalities. Future research will undoubtedly focus on exploring these transformations to generate a library of novel derivatives with unique properties.

A primary area of investigation will be the Henry reaction, a classic carbon-carbon bond-forming reaction of nitroalkanes. By reacting β-L-rhamnopyranosyl nitromethane with various aldehydes and ketones, a range of chain-extended and branched carbohydrate structures can be accessed. These new, more complex molecules could exhibit novel biological activities.

The reduction of the nitro group to an amine is another critical transformation. This would provide access to glycosylamines, which are important building blocks for the synthesis of neoglycoconjugates, glycopeptides, and various bioactive compounds. The development of selective and mild reduction methods that are compatible with the carbohydrate moiety will be essential.

Furthermore, the conversion of the nitro group into other nitrogen-containing heterocycles, or its use in cycloaddition reactions, could open up entirely new avenues for creating structurally diverse and complex molecules. The exploration of photochemical reactions could also unlock novel reaction pathways not accessible through traditional thermal methods. rsc.org

Integration of Advanced Computational Studies for Rational Molecular Design

To guide and accelerate the discovery of β-L-rhamnopyranosyl nitromethane derivatives with specific functions, the integration of advanced computational studies is indispensable. nih.govnih.gov Molecular modeling and computational chemistry can provide invaluable insights into the structure, properties, and potential interactions of these molecules, thereby enabling a more rational approach to their design. nih.govnih.gov

Docking studies will be particularly important for applications in medicinal chemistry. By modeling the interaction of virtual libraries of β-L-rhamnopyranosyl nitromethane derivatives with the binding sites of target proteins, researchers can predict which compounds are most likely to be effective inhibitors or modulators. nih.gov This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Quantum mechanical calculations can be employed to understand the electronic structure and reactivity of β-L-rhamnopyranosyl nitromethane and its derivatives. This knowledge can help in predicting reaction outcomes and designing more efficient synthetic routes. Molecular dynamics simulations can also provide insights into the conformational behavior of these flexible carbohydrate-based molecules in different environments, which is crucial for understanding their biological activity.

Computational Method Application in Research Expected Outcome
Molecular Docking Predicting binding affinity to biological targets.Identification of potential drug candidates. nih.gov
Quantum Mechanics Understanding electronic structure and reactivity.Rationalization of reaction mechanisms and prediction of properties.
Molecular Dynamics Simulating conformational changes over time.Insight into molecular flexibility and interactions in solution.
Virtual Screening High-throughput computational assessment of compound libraries.Prioritization of compounds for experimental testing. nih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The full potential of β-L-rhamnopyranosyl nitromethane can only be realized through a highly collaborative and interdisciplinary research approach. northeastern.edunortheastern.edu The interface of synthetic chemistry and chemical biology will be a particularly fertile ground for innovation. Synthetic chemists can focus on developing novel methods to synthesize and derivatize the core molecule, while chemical biologists can explore the applications of these compounds in biological systems.

One key area of collaboration will be the development of chemical probes to study biological processes. northeastern.edu By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to β-L-rhamnopyranosyl nitromethane derivatives, researchers can create tools to visualize and track the interactions of these molecules within living cells.

Another important avenue for interdisciplinary research is the investigation of the metabolic fate and biological activity of these compounds. This will require the expertise of biochemists, pharmacologists, and molecular biologists to conduct cell-based assays, animal studies, and other biological experiments. The insights gained from these studies will be crucial for guiding the design of new derivatives with improved properties.

Design of β-L-Rhamnopyranosyl Nitromethane-Based Probes for Biological Systems

The development of molecular probes is a powerful strategy for elucidating complex biological processes. nih.govnih.gov β-L-Rhamnopyranosyl nitromethane provides a unique scaffold for the design of such probes, given its carbohydrate backbone that can facilitate interactions with biological systems and its versatile nitro group that can be functionalized.

Future research in this area will focus on the design and synthesis of probes for a variety of applications. For example, fluorescent probes based on the β-L-rhamnopyranosyl nitromethane scaffold could be developed for imaging specific cellular components or for detecting the activity of certain enzymes. nih.govnih.gov The carbohydrate moiety could be tailored to target specific lectins or other carbohydrate-binding proteins, thereby enabling the selective labeling of particular cell types or tissues.

Furthermore, the nitro group itself could be exploited as a reactive handle for the development of activity-based probes. These probes are designed to covalently modify their target enzymes upon binding, providing a powerful tool for identifying and characterizing enzyme function. The development of β-L-rhamnopyranosyl nitromethane-based probes with tailored reactivity and selectivity will be a key objective for future research.

Q & A

Basic Question: What is the established synthesis protocol for β-L-rhamnopyranosyl nitromethane, and how are yield and purity optimized?

Answer:
The synthesis of β-L-rhamnopyranosyl nitromethane involves an electron-transfer reduction approach using L-rhamnose as the starting material. Key steps include the formation of glycosylnitromethane intermediates followed by reduction to yield the stable glycosylmethylamine derivative. A yield of 55% is achievable under optimized conditions, with NMR spectroscopy confirming <5% isomeric by-products (e.g., α-anomers or open-chain forms) . Purity is enhanced via crystallization and monitored using polarimetry (specific rotation) and elemental analysis. Critical factors for optimization include reaction temperature, solvent choice (e.g., anhydrous conditions), and stoichiometric control of reducing agents .

Basic Question: Which analytical techniques are critical for characterizing β-L-rhamnopyranosyl nitromethane?

Answer:
Essential methods include:

  • NMR Spectroscopy : Used to confirm stereochemistry (e.g., β-L configuration) and detect isomeric impurities. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve shifts in the rhamnopyranosyl moiety and nitromethane group .
  • Polarimetry : Measures specific optical rotation to verify enantiomeric purity (e.g., [α]D_D values for L-rhamnose derivatives) .
  • Elemental Analysis : Validates molecular composition (C, H, N) with precision <0.3% deviation .
  • TLC/HPLC : Ensures single-spot purity (>98%) and quantifies residual solvents or by-products .

Advanced Question: How can researchers mitigate isomer formation during synthesis, and what analytical strategies resolve structural ambiguities?

Answer:
Isomerization arises from the lability of glycosylnitromethane intermediates. Strategies include:

  • Low-Temperature Control : Reduces epimerization during reduction steps .
  • Anhydrous Solvents : Minimize hydrolytic cleavage of the glycosidic bond .
  • Advanced NMR Techniques : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY can distinguish β-L vs. α-L anomers by correlating coupling constants (e.g., J1,2J_{1,2} ≈ 1–3 Hz for β-L vs. 3–5 Hz for α-L) and nuclear Overhauser effects . Computational modeling (e.g., DFT) may predict chemical shifts to validate experimental data .

Advanced Question: What safety protocols are recommended for handling β-L-rhamnopyranosyl nitromethane, given nitromethane’s carcinogenic potential?

Answer:
Nitromethane (CAS 75-52-5) is classified as a reasonably anticipated carcinogen (NTP Report). Safety measures include:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Waste Disposal : Neutralize nitromethane residues with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .
  • Exposure Monitoring : Regular air sampling in labs to ensure levels remain below OSHA’s permissible exposure limit (100 ppm) .

Advanced Question: How is β-L-rhamnopyranosyl nitromethane used in glycosidase inhibition studies, and what methodologies assess its efficacy?

Answer:
The compound mimics glycosyl transition states, making it a candidate for glycosidase inhibitors. Methodologies include:

  • Enzyme Kinetics : Measure KiK_i (inhibition constant) via competitive assays using chromogenic substrates (e.g., 4-nitrophenyl glycosides) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics with target enzymes .
  • X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to identify active-site interactions .

Advanced Question: How do solvent and pH conditions affect the stability of β-L-rhamnopyranosyl nitromethane in biochemical assays?

Answer:
Stability studies show:

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) due to nitromethane hydrolysis. Buffered neutral to alkaline conditions (pH 7–9) enhance stability .
  • Solvent Effects : Stable in polar aprotic solvents (e.g., DMSO, acetonitrile) but prone to isomerization in protic solvents (e.g., MeOH, H2_2O) .
  • Long-Term Storage : Lyophilized samples stored at -20°C retain >95% purity for 12+ months .

Advanced Question: What computational tools aid in predicting the spectroscopic properties of β-L-rhamnopyranosyl nitromethane?

Answer:

  • DFT Calculations : Predict 13C^{13}\text{C} and 1H^{1}\text{H} NMR shifts (e.g., B3LYP/6-31G* basis sets) with <0.5 ppm deviation from experimental data .
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability .
  • Docking Software (AutoDock, Schrödinger) : Models inhibitor-enzyme interactions for rational design of glycosidase inhibitors .

Advanced Question: How does β-L-rhamnopyranosyl nitromethane compare to other glycosyl nitromethane derivatives in biochemical applications?

Answer:
Comparative studies highlight:

  • Stereochemical Specificity : β-L-rhamnopyranosyl derivatives exhibit higher affinity for α-L-rhamnosidases than β-D-glucosyl analogs due to axial C2-OH and methyl group interactions .
  • Stability : More resistant to enzymatic hydrolysis than O-glycosides, making them superior mechanistic probes .
  • Synthetic Versatility : L-rhamnose’s 6-deoxy structure simplifies functionalization compared to hexose derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
b-L-Rhamnopyranosyl nitromethane
Reactant of Route 2
b-L-Rhamnopyranosyl nitromethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.